7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine
Description
Structural Elucidation and Molecular Characterization of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for fused heterocyclic systems. The compound bears the Chemical Abstracts Service registry number 375857-66-2 and conforms to the molecular formula C7H4F3N3 with a molecular weight of 187.12 grams per mole. The International Union of Pure and Applied Chemistry name precisely describes the structural features: the imidazo[1,2-a]pyrimidine core represents a bicyclic system where an imidazole ring is fused to a pyrimidine ring through the 1,2-positions of the imidazole and the a-position of the pyrimidine.
The positioning of the trifluoromethyl group at the 7-position indicates its attachment to the pyrimidine portion of the fused ring system. The standard International Chemical Identifier string provides unambiguous structural identification as InChI=1S/C7H4F3N3/c8-7(9,10)5-1-3-13-4-2-11-6(13)12-5/h1-4H, while the corresponding International Chemical Identifier Key reads QBJLQUXRRGKXTD-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation C1=CN2C=CN=C2N=C1C(F)(F)F effectively captures the connectivity pattern and stereochemical arrangement.
Several synonymous designations exist in chemical databases, including the variations 7-(Trifluoromethyl)imidazo(1,2-a)pyrimidine and 7-Trifluoromethyl-imidazo[1,2-a]pyrimidine. The compound also appears under various catalog numbers including MFCD08234997, SCHEMBL5261097, and multiple commercial identifiers reflecting its availability from different chemical suppliers.
Molecular Geometry and Bonding Analysis
The molecular geometry of this compound exhibits characteristic features of fused heterocyclic systems with significant electronic influence from the trifluoromethyl substituent. The bicyclic core maintains a planar arrangement typical of aromatic heterocycles, with the imidazole and pyrimidine rings sharing a common edge through nitrogen atoms. Computational analysis reveals specific geometric parameters including an exact mass of 187.03573163 Da, confirming the precise atomic composition.
The trifluoromethyl group at the 7-position introduces notable steric and electronic effects on the overall molecular geometry. The carbon-fluorine bonds in the trifluoromethyl group exhibit characteristic lengths and the tetrahedral geometry around the central carbon atom creates a three-dimensional projection from the otherwise planar heterocyclic framework. The compound demonstrates zero rotatable bonds, indicating the rigid nature of the fused ring system with the trifluoromethyl substituent.
Electronic distribution analysis shows five hydrogen bond acceptor sites corresponding to the nitrogen atoms and fluorine atoms, while the absence of hydrogen bond donors reflects the fully substituted nature of the heterocyclic system. The calculated logarithm of the partition coefficient between octanol and water equals 2, suggesting moderate lipophilicity characteristics that influence molecular interactions and physical properties.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Interpretation
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the heterocyclic protons and confirms the substitution pattern of the fused ring system. The spectrum typically displays signals in the aromatic region between 6.5 and 9.0 parts per million, with the exact chemical shifts depending on the electronic environment created by the nitrogen atoms and the trifluoromethyl group.
The trifluoromethyl group produces characteristic patterns in both proton and fluorine nuclear magnetic resonance spectra. Fluorine-19 nuclear magnetic resonance spectroscopy shows a distinctive signal for the trifluoromethyl group, typically appearing as a singlet due to the symmetry of the three equivalent fluorine atoms. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the three fluorine atoms.
Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation experiments, enable complete assignment of all carbon and proton signals within the molecular framework. These techniques prove particularly valuable for distinguishing between closely related isomers and confirming the regioselective positioning of substituents on the heterocyclic core.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that confirm the molecular structure and provide insights into the compound's stability under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 187, corresponding to the molecular weight of 187.12 grams per mole. Electrospray ionization mass spectrometry typically shows the protonated molecular ion [M+H]+ at mass-to-charge ratio 188.
Fragmentation patterns reflect the stability of the fused heterocyclic core and the propensity for trifluoromethyl group loss under high-energy conditions. Common fragmentation pathways include the loss of fluorine atoms or the entire trifluoromethyl group, resulting in characteristic fragment ions that serve as diagnostic markers for structural identification. High-resolution mass spectrometry provides precise mass measurements that confirm the elemental composition and distinguish the compound from potential isomers or related structures.
The ionization behavior varies depending on the mass spectrometric technique employed, with electrospray ionization showing different patterns compared to electron impact ionization. These variations provide complementary information about molecular stability and fragmentation mechanisms, contributing to comprehensive structural characterization.
Infrared and Ultraviolet-Visible Absorption Profiles
Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups and bonding arrangements within this compound. The trifluoromethyl group produces distinctive stretching vibrations, with symmetric and antisymmetric carbon-fluorine stretching modes appearing in the 1100-1300 wavenumber region. These bands exhibit high intensity and serve as diagnostic markers for the presence of the trifluoromethyl substituent.
The heterocyclic ring system contributes characteristic carbon-nitrogen and carbon-carbon stretching vibrations in the 1400-1600 wavenumber range, while carbon-hydrogen stretching vibrations from the aromatic protons appear around 3000-3100 wavenumbers. The absence of broad absorption bands in the 3200-3600 wavenumber region confirms the lack of hydroxyl or amino groups in the basic molecular structure.
Ultraviolet-visible absorption spectroscopy demonstrates the electronic transitions associated with the conjugated heterocyclic system. The absorption profile typically shows bands corresponding to π to π* transitions characteristic of aromatic heterocycles, with the exact wavelengths influenced by the electron-withdrawing nature of the trifluoromethyl group. These electronic transitions provide information about the molecular orbital structure and electronic distribution within the fused ring system.
The following table summarizes key spectroscopic data for this compound:
| Spectroscopic Technique | Key Observations | Reference Range |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic proton signals | 6.5-9.0 ppm |
| 19F Nuclear Magnetic Resonance | Trifluoromethyl singlet | -65 to -70 ppm |
| 13C Nuclear Magnetic Resonance | Quaternary carbon quartet | 115-125 ppm |
| Mass Spectrometry | Molecular ion peak | m/z 187 |
| Infrared Spectroscopy | Carbon-fluorine stretching | 1100-1300 cm⁻¹ |
| Ultraviolet-Visible | π to π* transitions | 250-350 nm |
Crystallographic Studies and Solid-State Arrangement
Crystallographic analysis provides detailed insights into the three-dimensional arrangement of this compound in the solid state, revealing important structural parameters and intermolecular interactions. Single crystal X-ray diffraction studies of related imidazo[1,2-a]pyrimidine derivatives demonstrate characteristic packing arrangements and hydrogen bonding patterns that influence physical properties and chemical behavior.
The solid-state structure typically exhibits planar heterocyclic ring systems with specific bond lengths and angles characteristic of aromatic nitrogen-containing compounds. The trifluoromethyl group adopts a preferred conformation relative to the heterocyclic plane, with the carbon-fluorine bonds positioned to minimize steric interactions while maximizing favorable electronic effects. Crystal packing analysis reveals the role of weak intermolecular interactions, including carbon-hydrogen to nitrogen contacts and fluorine to hydrogen interactions, in determining the overall solid-state architecture.
Crystallographic data for related compounds in the imidazo[1,2-a]pyrimidine family show typical unit cell parameters and space group symmetries. The molecular geometry determined from crystallographic analysis provides precise bond lengths, bond angles, and dihedral angles that serve as benchmarks for computational modeling and theoretical calculations. These structural parameters also influence the compound's physical properties, including melting point, solubility characteristics, and thermal stability.
Co-crystallization studies with various guest molecules demonstrate the potential for forming structured solid-state assemblies through specific intermolecular interactions. These investigations reveal the capacity of the imidazo[1,2-a]pyrimidine framework to participate in hydrogen bonding networks and π-π stacking interactions, which have implications for material design and pharmaceutical applications.
Properties
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-3-13-4-2-11-6(13)12-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJLQUXRRGKXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460461 | |
| Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375857-66-2 | |
| Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375857-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of trifluoromethylated precursors and cyclization reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield halogenated derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine derivatives as effective agents against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Research indicates that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.03–0.8 μM, outperforming existing treatments like pretomanid.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. A study demonstrated that derivatives of imidazo[1,2-a]pyrimidine show significant cytotoxic effects against breast cancer cell lines, indicating their potential as novel anticancer agents .
Anti-inflammatory Effects
Research by Zhou et al. demonstrated that imidazo[1,2-a]pyrimidine derivatives possess anti-inflammatory properties by modulating leukocyte functions in vitro. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Kinase Inhibition
Imidazo[1,2-a]pyridine-thiophene derivatives have been identified as promising inhibitors of FLT3 kinase mutations associated with acute myeloid leukemia (AML). Compound 5o from this series showed potent anti-proliferative activity against FLT3-ITD driven AML cell lines while exhibiting improved selectivity towards normal cells . This highlights the potential of this compound in targeted cancer therapies.
Virology Applications
The compound's interaction with various viral enzymes makes it a candidate for antiviral drug development. Its ability to bind to enzymes involved in viral replication pathways could lead to the development of new antiviral agents targeting resistant strains of viruses.
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of this compound:
- Palladium-Catalyzed Coupling : An efficient method involving regioselective coupling reactions has been employed to synthesize derivatives with varied substituents.
- Ultrasound-Assisted Reactions : Recent advancements include environmentally friendly methods for synthesizing imidazo[1,2-a]pyridine derivatives through ultrasound-assisted iodination techniques .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine are influenced by its structural variations. Below is a comparative analysis with related bicyclic heterocycles:
Key Findings :
Nitrogen Position and Bioactivity :
- Imidazo[1,2-a]pyrimidine derivatives (e.g., 7-CF₃ analog) exhibit MIC values ranging from 1–9 μM, comparable to imidazo[1,2-c]pyrimidine and imidazo[1,2-a]pyrazine analogs. However, imidazo[1,2-a]pyridines lacking additional nitrogens show superior potency (MIC: 0.5–5 μM), suggesting that nitrogen placement in the fused ring impacts target binding .
Trifluoromethyl Substitution: The -CF₃ group at the 7-position enhances metabolic stability and membrane permeability. For example, 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1426135-67-2) demonstrates improved pharmacokinetic profiles compared to non-fluorinated analogs .
Fluorescence Properties: Imidazo[1,2-a]pyrimidine derivatives with electron-donating substituents (e.g., -OCH₃) exhibit higher fluorescence intensity than those with electron-withdrawing groups (e.g., -NO₂). In contrast, imidazo[1,2-a]pyridines generally fluoresce more intensely, except when substituted with -NO₂ .
Synthetic Accessibility :
- Imidazo[1,2-a]pyrimidines are synthesized in moderate yields (18–62%) via cyclocondensation, whereas imidazo[1,2-a]pyridines are more straightforward to functionalize using Suzuki cross-coupling reactions .
Biological Activity
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their structural versatility and biological significance. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which can influence its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown significant inhibitory effects on various cancer cell lines:
- MDA-MB-231 (Triple-Negative Breast Cancer) : Exhibited an IC50 value of 0.126 μM, indicating potent anti-proliferative effects compared to standard treatments like 5-Fluorouracil (5-FU) .
- Selectivity : The compound demonstrated a 19-fold lesser effect on non-cancerous MCF10A cells, suggesting a favorable therapeutic window for targeting cancerous cells .
2. Antiviral Activity
In addition to its anticancer properties, this compound has shown promising antiviral activity. A study indicated that it effectively inhibited viral replication in an influenza A mouse model, with significant reductions in viral load observed after treatment . The compound's high plasma stability and low risk for cardiac repolarization further support its potential as an antiviral agent.
3. Neurological Effects
The imidazo[1,2-a]pyrimidine derivatives are also being explored for their effects on GABA receptors, which play a critical role in the central nervous system. These compounds may serve as ligands for GABA receptors, potentially offering therapeutic benefits in treating anxiety and other neurological disorders .
The mechanisms underlying the biological activities of this compound involve various pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Matrix Metalloproteinases (MMPs) : Some derivatives have shown significant inhibition against MMP-2 and MMP-9, which are involved in cancer metastasis .
- GABAergic Modulation : As ligands for GABA receptors, these compounds may modulate neurotransmission, providing anxiolytic effects without the sedative properties typically associated with benzodiazepines .
Case Studies
| Study | Findings | Model |
|---|---|---|
| Anticancer Activity | IC50 = 0.126 μM against MDA-MB-231; 19-fold selectivity over MCF10A | In vitro cell lines |
| Antiviral Effects | Significant reduction in viral load in influenza model | In vivo mouse model |
| Neurological Effects | Modulation of GABA receptors; potential anxiolytic effects | Preclinical studies |
Safety Profile
The safety profile of this compound has been assessed through subacute toxicity studies in mice. Results indicated a favorable safety profile at high doses (up to 40 mg/kg), with no significant adverse effects observed .
Q & A
Q. What are the established synthetic routes for 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine?
The compound is typically synthesized via cyclocondensation reactions. A general method involves reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) under reflux conditions. For example, 2-aminobenzimidazole can be fused with ethyl 3-oxohexenoate and aromatic aldehydes in DMF, followed by crystallization from ethanol . Alternative routes include microwave-assisted cyclization to improve reaction efficiency and yield .
Q. What purification methods are effective for imidazo[1,2-a]pyrimidine derivatives?
Common purification techniques include recrystallization using ethanol or methanol, as demonstrated for derivatives like 7-(4-Methoxyphenyl)-9-(trifluoromethyl)pyrido[3',2':3,4]pyrazolo[1,5-a]pyrimidine (4f) . Column chromatography with silica gel (eluted with ethyl acetate/hexane mixtures) is also employed for complex mixtures, particularly when isolating regioisomers .
Q. Which spectroscopic methods confirm the structure of imidazo[1,2-a]pyrimidine derivatives?
Structural elucidation relies on a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. For example, the carbonyl stretch in IR (~1650–1700 cm⁻¹) and characteristic aromatic proton signals in NMR (δ 7.5–9.0 ppm) confirm the core structure . High-resolution mass spectrometry (HRMS) further validates molecular formulas .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data among structurally similar derivatives?
Discrepancies often arise from substituent effects. For instance, the trifluoromethyl group enhances binding affinity to enzymes like phosphodiesterases, while methoxy or nitro groups may reduce activity due to steric hindrance . Systematic structure-activity relationship (SAR) studies, coupled with molecular docking simulations, help identify critical pharmacophores .
Q. What strategies optimize reaction yields in multi-step syntheses of trifluoromethylated derivatives?
Key optimizations include:
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while methanol aids in crystallization .
- Temperature control : Microwave-assisted synthesis reduces side reactions and improves regioselectivity .
Q. How does the trifluoromethyl group influence the physicochemical and pharmacological properties of these compounds?
The trifluoromethyl group increases lipophilicity (LogP ~2.5–3.5), enhancing membrane permeability. Its electron-withdrawing nature also stabilizes the imidazo[1,2-a]pyrimidine core, improving metabolic stability . In enzyme inhibition assays, this group enhances binding to hydrophobic pockets, as seen in phosphodiesterase inhibitors .
Q. What advanced techniques address regioselectivity challenges during functionalization?
Regioselective substitution is achieved by:
- Directing groups : Electron-donating groups (e.g., methoxy) at specific positions guide electrophilic attacks .
- Cross-coupling reactions : Suzuki-Miyaura reactions enable selective introduction of aryl/heteroaryl groups at the 2- or 7-positions .
- Computational modeling : DFT calculations predict reactive sites, guiding experimental design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
